

An In-depth Technical Guide to the Apo-enterobactin Iron Chelation Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

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This technical guide provides a comprehensive overview of the **apo-enterobactin** iron chelation mechanism, a critical pathway for iron acquisition in many Gram-negative bacteria. Understanding this high-affinity system is paramount for the development of novel antimicrobial strategies that target bacterial iron metabolism. This document details the core mechanism, presents quantitative data for key interactions, outlines detailed experimental protocols, and provides visualizations of the associated pathways and workflows.

Core Mechanism of Iron Acquisition via Enterobactin

Under iron-limiting conditions, many Gram-negative bacteria, such as *Escherichia coli*, synthesize and secrete the siderophore enterobactin (also known as enterochelin)[1][2]. Enterobactin is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine and is the most potent siderophore known, exhibiting an extraordinarily high affinity for ferric iron (Fe^{3+})[2][3]. This allows bacteria to effectively scavenge iron from the host environment, where it is often tightly bound to proteins like transferrin and lactoferrin[2][3].

The iron acquisition process can be summarized in the following key stages:

- **Biosynthesis and Secretion:** Enterobactin is synthesized in the bacterial cytoplasm from chorismic acid through a series of enzymatic steps encoded by the *ent* gene cluster[1][2].

The apo-siderophore is then secreted into the extracellular milieu.

- **Iron Chelation:** In the extracellular space, **apo-enterobactin** binds to ferric iron with an exceptionally high affinity, forming the stable ferric-enterobactin (FeEnt) complex[1][2].
- **Outer Membrane Transport:** The FeEnt complex is recognized by the specific outer membrane receptor protein, FepA[1][2]. The transport of FeEnt across the outer membrane is an active, energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane to FepA[1][2]. This interaction induces conformational changes in FepA, allowing the passage of the FeEnt complex into the periplasm.
- **Periplasmic Transport:** In the periplasm, the FeEnt complex is captured by the periplasmic binding protein, FepB[4]. FepB then shuttles the complex to the inner membrane ABC transporter.
- **Inner Membrane Transport:** The ABC transporter, composed of the permease proteins FepD and FepG, and the ATPase FepC, facilitates the translocation of the FeEnt complex across the inner membrane into the cytoplasm. This step is powered by the hydrolysis of ATP by FepC.
- **Intracellular Iron Release:** Due to the extreme stability of the FeEnt complex, the release of iron within the cytoplasm requires the enzymatic degradation of the enterobactin backbone. The ferric enterobactin esterase, Fes, hydrolyzes the ester bonds of the triserine lactone ring, which reduces the affinity of the ligand for iron and facilitates its release[1]. The released Fe^{3+} is then likely reduced to ferrous iron (Fe^{2+}) for incorporation into various metabolic pathways.

Quantitative Data

The following tables summarize the key quantitative data associated with the **apo-enterobactin** iron chelation and transport mechanism.

Table 1: Binding Affinities and Dissociation Constants

Interacting Molecules	Parameter	Value	Organism/Conditions
Apo-enterobactin + Fe ³⁺	Formation Constant (K)	~10 ⁵² M ⁻¹	E. coli
Ferric-enterobactin + FepA	Dissociation Constant (Kd)	< 0.2 nM	E. coli (in vivo)
Ferric-enterobactin + FepA	Dissociation Constant (Kd)	24 nM	E. coli (in vivo)
Ferric-enterobactin + FepB	Dissociation Constant (Kd)	~30 nM	E. coli
Ferric-enterobactin + FepB	Dissociation Constant (Kd)	~135 nM	E. coli

Table 2: Transport Kinetics

Transport Process	Parameter	Value	Organism/Conditions
Ferric-enterobactin uptake	Transport Rate	≥50 pmol/min/10 ⁹ cells	E. coli, B. bronchisepticus, P. aeruginosa, S. typhimurium

Table 3: Kinetic Parameters of Ferric Enterobactin Esterase (Fes)

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Organism/Conditions
Ferric Enterobactin	1.2 ± 0.2	1.5 ± 0.1	1.3 × 10 ⁶	E. coli
Apo-enterobactin	15 ± 2	14 ± 1	9.3 × 10 ⁵	E. coli

Table 4: Reduction Potentials of Ferric Enterobactin

pH	Reduction Potential ($E^{1/2}$ vs. NHE)
6	-0.57 V
7.4	-0.79 V
>10.4	-0.99 V

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **apo-enterobactin** iron chelation mechanism.

Chrome Azurol S (CAS) Assay for Siderophore Activity

Objective: To qualitatively and quantitatively measure the iron-chelating activity of enterobactin.

Principle: The CAS assay is a colorimetric method where the blue-colored ternary complex of chrome azurol S, iron (III), and a detergent turns orange or yellow upon the removal of iron by a stronger chelating agent like enterobactin. The change in absorbance is measured spectrophotometrically.

Methodology:

- Preparation of CAS Assay Solution:
 - Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
 - Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
 - Prepare a 1 mM FeCl_3 solution in 10 mM HCl.
 - Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add the FeCl_3 solution to form the blue CAS- Fe^{3+} -HDTMA complex. Bring the final volume to 100 mL with deionized water.
- Assay Procedure (Liquid Assay):

- In a microplate well or a cuvette, add a defined volume of the CAS assay solution.
- Add the enterobactin-containing sample.
- Incubate at room temperature for a specified time (e.g., 20 minutes to several hours).
- Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.
- Data Analysis:
 - Calculate the percentage of siderophore activity using the formula: % Siderophore Activity = $[(A_{\text{ref}} - A_{\text{sample}}) / A_{\text{ref}}] \times 100$ where A_{ref} is the absorbance of the CAS solution without the sample, and A_{sample} is the absorbance with the sample.

Radiolabeled Iron (^{59}Fe) Uptake Assay

Objective: To quantify the rate of enterobactin-mediated iron transport into bacterial cells.

Methodology:

- Preparation of ^{59}Fe -Enterobactin:
 - Mix equimolar amounts of purified **apo-enterobactin** and FeCl_3 in a suitable buffer.
 - Add a known amount of $^{59}\text{FeCl}_3$ to the mixture.
 - Incubate at room temperature for 1-2 hours to allow complex formation.
 - Purify the ^{59}Fe -enterobactin complex using a suitable chromatography method, such as Sephadex LH-20 column chromatography.
- Bacterial Cell Culture:
 - Grow the bacterial strain of interest overnight in an iron-rich medium (e.g., LB broth).
 - Subculture the cells into an iron-deficient minimal medium to induce the expression of the enterobactin uptake system.
 - Grow the culture to the mid-logarithmic phase.

- Uptake Assay:
 - Harvest the cells by centrifugation, wash, and resuspend in a suitable transport buffer.
 - Initiate the uptake by adding the ^{59}Fe -enterobactin complex to the cell suspension.
 - At various time points, take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane (0.45 μm) to separate the cells from the medium.
 - Wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.
- Data Analysis:
 - Measure the radioactivity retained on the filter using a scintillation counter.
 - Calculate the amount of iron taken up by the cells at each time point and plot the uptake over time to determine the initial rate of transport.

Isothermal Titration Calorimetry (ITC) for Protein-Ligand Interaction

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between a protein (e.g., FepA or FepB) and ferric-enterobactin.

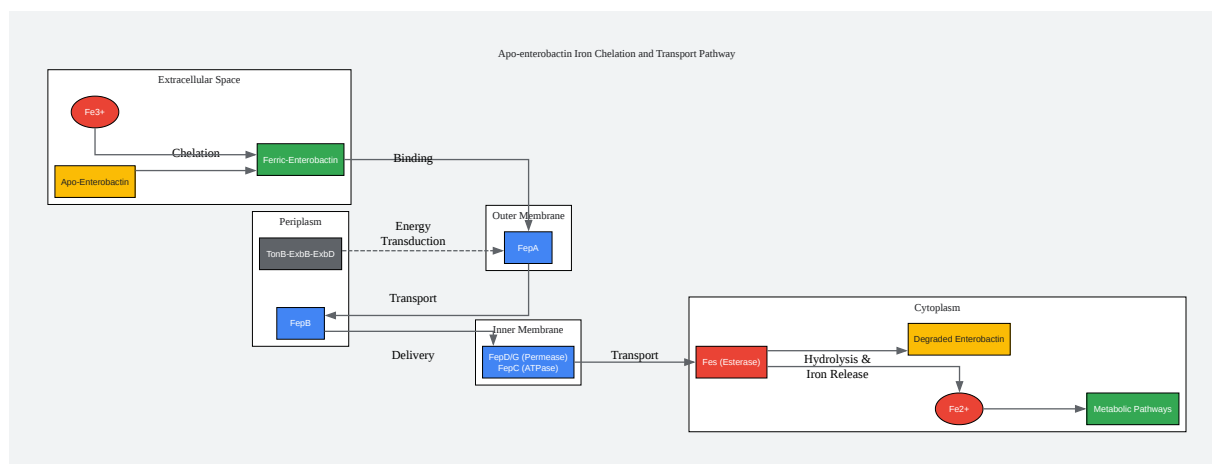
Methodology:

- Sample Preparation:
 - Purify the protein of interest (e.g., FepA or FepB) and prepare the ferric-enterobactin ligand.
 - Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution. Degas the solutions before use.
- ITC Experiment:
 - Load the protein solution into the sample cell of the ITC instrument.

- Load the ferric-enterobactin solution into the injection syringe.
- Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
- Data Analysis:
 - Integrate the heat-change peaks for each injection to obtain the heat released or absorbed per injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a or K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.

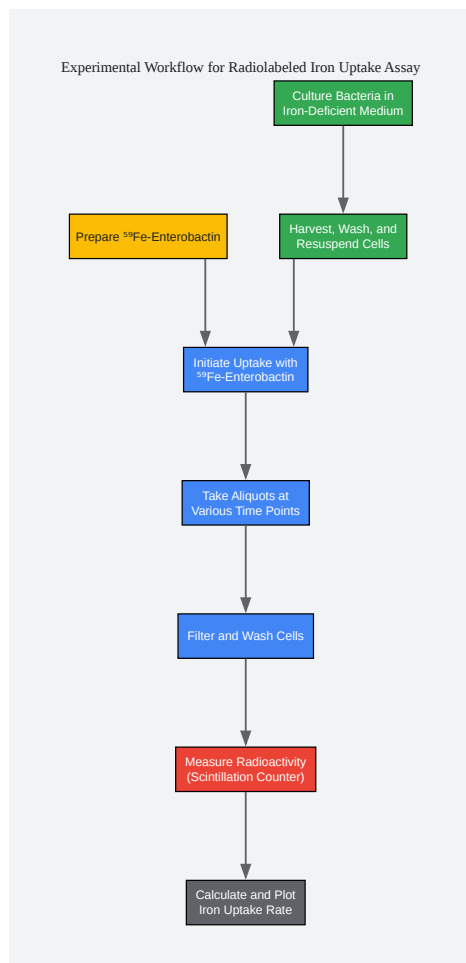
Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the **apo-enterobactin** iron chelation mechanism.



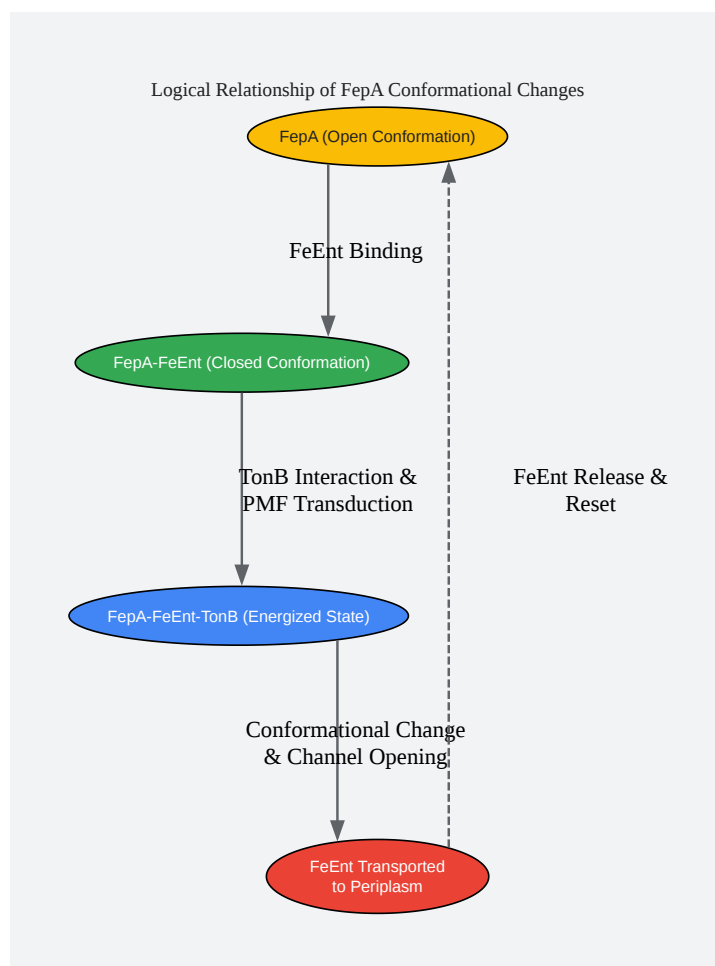
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Caption: Overview of the ferric-enterobactin uptake pathway in Gram-negative bacteria.



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Caption: Workflow for a radiolabeled iron uptake assay.



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Caption: Conformational states of FepA during ferric-enterobactin transport.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Apo-enterobactin Iron Chelation Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823528#apo-enterobactin-iron-chelation-mechanism]

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